Methyl 2-(methylthio)pyrimidine-4-carboxylate synthesis and characterization
Methyl 2-(methylthio)pyrimidine-4-carboxylate synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(methylthio)pyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Pyrimidine Scaffold
Methyl 2-(methylthio)pyrimidine-4-carboxylate is a heterocyclic compound featuring a pyrimidine core, a fundamental scaffold in numerous biologically active molecules, including nucleic acids.[1] The strategic placement of a methylthio group at the 2-position and a methyl carboxylate at the 4-position renders it a highly versatile intermediate in medicinal chemistry and drug discovery. The pyrimidine framework is a cornerstone in the development of a wide array of therapeutics, including antibacterial, antiviral, anti-inflammatory, and anticancer agents.[2]
The methylthio group can serve as a leaving group, allowing for nucleophilic aromatic substitution to introduce diverse functionalities.[3] Simultaneously, the ester group at the C4 position can be readily hydrolyzed, reduced, or converted into amides, providing another vector for structural modification.[4] This dual functionality makes Methyl 2-(methylthio)pyrimidine-4-carboxylate a valuable building block for generating compound libraries for high-throughput screening and lead optimization. This guide provides a detailed exploration of its synthesis and a comprehensive protocol for its structural characterization, empowering researchers to confidently produce and validate this key chemical entity.
Core Synthesis: A Cyclocondensation Approach
The most robust and widely adopted method for constructing the 2-(methylthio)pyrimidine ring is through a cyclocondensation reaction. This strategy involves the convergent assembly of the ring from two key fragments: a three-carbon (C-C-C) dielectrophile and a nitrogen-carbon-nitrogen (N-C-N) nucleophile. This approach is efficient, often proceeding in a single pot, and allows for modularity in the design of pyrimidine derivatives.[5]
Causality of Reagent Selection
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The N-C-N Fragment: S-Methylisothiourea. S-methylisothiourea (usually as a sulfate or hydroiodide salt) is the ideal N-C-N precursor. The presence of the S-methyl group pre-installs the required methylthio moiety onto the final product. Unlike thiourea, which would yield a 2-thioxopyrimidine requiring a subsequent alkylation step, S-methylisothiourea streamlines the synthesis into a more direct pathway.[5] The isothiourea structure possesses two nucleophilic nitrogen atoms essential for the double condensation that forms the heterocyclic ring.
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The C-C-C Fragment: Dimethyl 2-(methoxymethylene)-3-oxosuccinate. To achieve the desired substitution pattern, a 1,3-dielectrophilic three-carbon unit is required. A suitable precursor is a derivative of a β-ketoester. For this specific synthesis, a precursor like dimethyl 2-(methoxymethylene)-3-oxosuccinate or a similar activated malonate derivative provides the necessary electrophilic centers for the cyclization and installs the ester group at the correct position. The reaction is typically initiated under basic conditions.
Reaction Mechanism and Workflow
The synthesis proceeds via a base-catalyzed condensation-cyclization-elimination sequence. A strong base, such as sodium methoxide, is crucial as it serves two purposes: it neutralizes the salt form of S-methylisothiourea to generate the free base, and it catalyzes the condensation by promoting the formation of enolates.
The general mechanism is outlined below:
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Activation: Sodium methoxide deprotonates the S-methylisothiourea, increasing its nucleophilicity.
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Initial Attack: One of the nucleophilic nitrogen atoms of the S-methylisothiourea attacks an electrophilic carbonyl carbon of the three-carbon precursor.
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Intramolecular Cyclization: The second nitrogen atom performs an intramolecular nucleophilic attack on the remaining carbonyl group, closing the six-membered ring.
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Aromatization: The cyclic intermediate undergoes a dehydration or elimination step, driven by the formation of the stable aromatic pyrimidine ring, to yield the final product.
Caption: Synthetic workflow for Methyl 2-(methylthio)pyrimidine-4-carboxylate.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.
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Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous methanol (150 mL). Under an inert atmosphere (nitrogen or argon), add sodium metal (2.3 g, 0.1 mol) in small portions to generate sodium methoxide in situ. Allow the mixture to cool to room temperature.
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Causality: Using freshly prepared sodium methoxide from sodium and anhydrous methanol ensures a moisture-free, highly reactive basic environment, which is critical for efficient condensation.
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Addition of Precursors: To the stirred solution of sodium methoxide, add S-methylisothiourea sulfate (13.9 g, 0.05 mol). Stir for 20 minutes until a homogenous solution or fine suspension is formed. Subsequently, add dimethyl 2-(methoxymethylene)-3-oxosuccinate (18.8 g, 0.1 mol) dropwise over 30 minutes.
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Causality: The stoichiometric excess of the C3 fragment can help drive the reaction to completion. The dropwise addition helps to control any potential exotherm.
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Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a solvent system such as ethyl acetate/hexane (1:1).
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Causality: Refluxing provides the necessary thermal energy to overcome the activation barrier for both the cyclization and the final elimination/aromatization step.
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Work-up and Isolation: After cooling to room temperature, neutralize the reaction mixture with glacial acetic acid. Reduce the solvent volume to approximately one-third using a rotary evaporator. Pour the resulting slurry into ice-cold water (200 mL) and stir for 30 minutes. The product should precipitate as a solid.
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Causality: Neutralization quenches the reactive base. Precipitation in cold water is an effective initial purification step, as the target organic compound is typically much less soluble in water than the inorganic salts formed.
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Purification: Collect the crude solid by vacuum filtration and wash with cold water. Recrystallize the solid from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure Methyl 2-(methylthio)pyrimidine-4-carboxylate. Dry the final product under vacuum.
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Causality: Recrystallization is a powerful technique for removing impurities, resulting in a product of high purity suitable for subsequent characterization and use.
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Comprehensive Characterization and Quality Control
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 64224-67-5 | [6][7] |
| Molecular Formula | C₇H₈N₂O₂S | [6][7] |
| Molecular Weight | 184.22 g/mol | [6][7] |
| Appearance | White to off-white solid | Typical |
| Storage | Store in a dry, sealed place at 4°C | [6][7] |
Spectroscopic Data Analysis
1. Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy is used to identify the hydrogen atoms in the molecule. The spectrum should be consistent with the target structure, showing distinct signals for the methyl groups and the pyrimidine ring protons.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| S-CH₃ | ~ 2.6 | Singlet | 3H | Aliphatic protons on the sulfur-linked methyl group. |
| O-CH₃ | ~ 4.0 | Singlet | 3H | Protons of the methyl ester group, deshielded by the oxygen atom. |
| H5 (pyrimidine) | ~ 7.6 | Doublet | 1H | Aromatic proton adjacent to a CH group (H6). |
| H6 (pyrimidine) | ~ 8.9 | Doublet | 1H | Aromatic proton adjacent to the electron-withdrawing carboxylate group, causing a significant downfield shift. |
2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.
| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |
| S-CH₃ | ~ 14 | Typical shift for a methyl group attached to sulfur. |
| O-CH₃ | ~ 53 | Typical shift for a methyl ester carbon. |
| C5 | ~ 122 | Aromatic C-H carbon of the pyrimidine ring. |
| C4 | ~ 158 | Ring carbon attached to the ester group. |
| C6 | ~ 160 | Aromatic C-H carbon adjacent to a ring nitrogen. |
| C=O (Ester) | ~ 165 | Carbonyl carbon of the methyl ester.[8] |
| C2 | ~ 172 | Ring carbon attached to the electronegative sulfur and flanked by two nitrogen atoms. |
3. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |
| C=O (Ester) | ~ 1720 - 1740 | Stretching |
| C=N / C=C (Aromatic) | ~ 1550 - 1600 | Ring Stretching |
| C-O (Ester) | ~ 1200 - 1300 | Stretching |
| C-H (Aromatic/Aliphatic) | ~ 2950 - 3100 | Stretching |
4. Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, which is a definitive piece of evidence for its identity.
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Expected Molecular Ion Peak: For Electrospray Ionization (ESI-MS) in positive mode, the primary peak observed will be the [M+H]⁺ ion at m/z ≈ 185.03.
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High-Resolution Mass Spectrometry (HRMS): This technique can confirm the elemental composition. Calculated for [C₇H₈N₂O₂S + H]⁺: 185.0385; Found: 185.03xx.
Applications in Drug Discovery and Future Directions
Methyl 2-(methylthio)pyrimidine-4-carboxylate is not an end-product but a strategic starting point. Its true value lies in its potential for derivatization to access novel chemical space.
Caption: Derivatization potential of the core scaffold.
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C2 Position Chemistry: The methylthio group can be oxidized to the corresponding methylsulfone.[9] This dramatically increases the electrophilicity of the C2 position, transforming the sulfone into an excellent leaving group for SNAr reactions with a wide range of nucleophiles (amines, alcohols, thiols).
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C4 Position Chemistry: The ester can be saponified to the carboxylic acid, which can then be coupled with various amines to form a library of amides.[4] Alternatively, reduction of the ester yields the corresponding primary alcohol, which can be further functionalized.
This strategic potential allows for the rapid generation of diverse molecules around the pyrimidine core, which is a key tactic in modern drug discovery programs aimed at developing kinase inhibitors, GPCR modulators, and other targeted therapies.[5]
Conclusion
Methyl 2-(methylthio)pyrimidine-4-carboxylate is a high-value synthetic intermediate whose preparation is readily achievable through a well-established cyclocondensation reaction. The power of this molecule lies in its dual-handle design, offering two distinct and orthogonal sites for chemical elaboration. By following the robust synthesis and comprehensive characterization protocols detailed in this guide, researchers in organic synthesis and medicinal chemistry can reliably produce this versatile building block, accelerating the discovery and development of novel therapeutics.
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Li, Y., et al. (2022). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1083-1088. Available at: [Link]
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Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 121-142. Available at: [Link]
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Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. Available at: [Link]
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